molecular formula C8H12Cl2N2O2 B6177839 3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride CAS No. 2551115-39-8

3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B6177839
CAS No.: 2551115-39-8
M. Wt: 239.1
InChI Key:
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Description

3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of 3-(dimethylamino)pyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethanol. The product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. The compound can activate electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.

    3-(dimethylamino)pyridine: Similar in structure but lacks the carboxylic acid group.

    N,N-dimethylpyridin-4-amine: Another derivative of pyridine with similar catalytic properties.

Uniqueness

3-(dimethylamino)pyridine-4-carboxylic acid dihydrochloride is unique due to the presence of both the dimethylamino group and the carboxylic acid group. This combination enhances its reactivity and makes it a versatile compound in various chemical reactions. Its dihydrochloride form also improves its solubility and stability, making it suitable for a wide range of applications.

Properties

CAS No.

2551115-39-8

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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